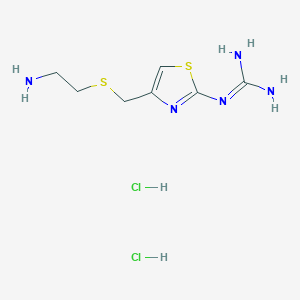
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride typically involves the thiomethylation of 4-methylimidazole. This process can be carried out in a single-step reaction where 4-methylimidazole is reacted with cysteamine and formaldehyde or formaldehyde oligomer in the presence of concentrated hydrochloric acid . The reaction is conducted in a closed system at temperatures ranging from 110°C to 170°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure the reaction conditions are maintained consistently. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance yield and purity.
化学反应分析
Types of Reactions
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of antibacterial and antifungal agents. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is being explored for its potential as a therapeutic agent. Its derivatives have been studied for their efficacy in treating various diseases, including infections and inflammatory conditions .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of drugs like cimetidine highlights its importance in the pharmaceutical industry .
作用机制
The mechanism of action of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antibacterial and antifungal properties.
Imidazole Derivatives: Used in pharmaceuticals and agrochemicals.
Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride apart is its unique combination of a thiazole ring with a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
属性
分子式 |
C7H15Cl2N5S2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H13N5S2.2ClH/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10;;/h4H,1-3,8H2,(H4,9,10,11,12);2*1H |
InChI 键 |
JXNJORJFKUCUSM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


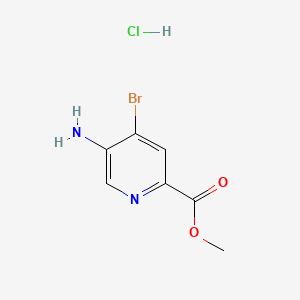
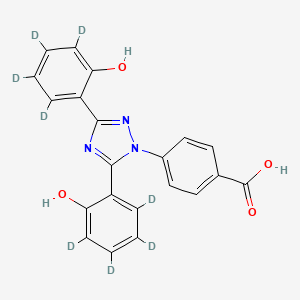
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
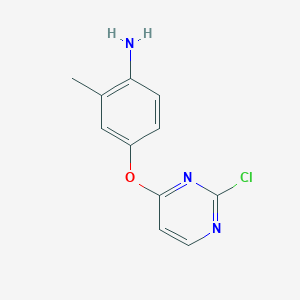
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
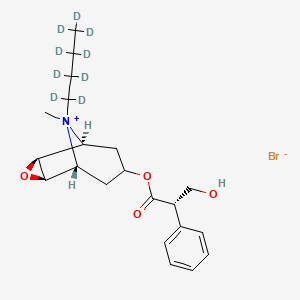
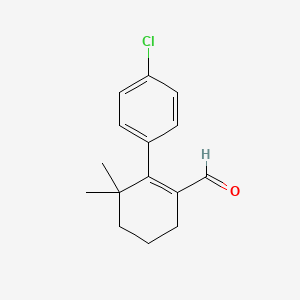
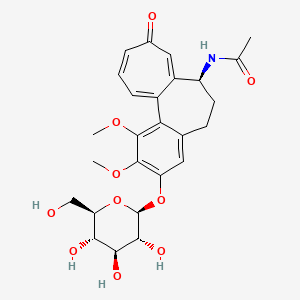
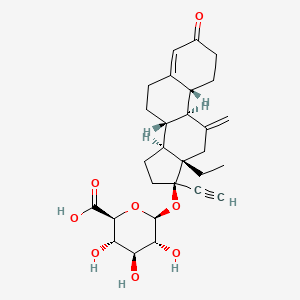
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
